molecular formula C19H15N3OS B2447828 N-(benzo[d]thiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide CAS No. 1257547-52-6

N-(benzo[d]thiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

Cat. No. B2447828
CAS RN: 1257547-52-6
M. Wt: 333.41
InChI Key: DCVXDMZWXNVZEK-UHFFFAOYSA-N
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Description

“N-(benzo[d]thiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide” is a compound that contains a benzothiazole core, which is a heterocyclic organic compound that possesses a wide range of properties and applications . Benzothiazole has been used in various applications, including cancer treatment, antibacterial, anticonvulsant, antidiabetic, and antifungal .


Synthesis Analysis

The synthesis of this compound could involve a reaction between benzo[d]thiazol-2-amine and flurbiprofen . The synthesis of amides is extremely important for the pharmaceutical industry, where it is estimated that amide preparation is the most common chemical reaction employed .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole core, a phenyl group, and a pyrrole group . The benzothiazole core is a heterocyclic compound that contains a benzene ring fused to a thiazole ring . The phenyl group is a functional group that consists of a benzene ring minus one hydrogen atom. The pyrrole group is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound could include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various spectroscopic techniques, including 1H, 13C, UV, IR, and mass spectral data .

Scientific Research Applications

Cancer Treatment

Benzothiazole derivatives have been investigated for their potential in cancer therapy . The compound’s unique structure and reactivity make it an interesting candidate for further exploration. Researchers study its effects on cancer cell lines, tumor growth inhibition, and potential mechanisms of action.

Antibacterial Properties

Benzothiazoles, including our compound, have demonstrated antibacterial activity . Scientists explore their efficacy against various bacterial strains, aiming to develop novel antibiotics. Investigating the compound’s mode of action and potential synergies with existing drugs is crucial.

Anticonvulsant Activity

The benzothiazole core has been associated with anticonvulsant properties . Researchers investigate whether our compound can modulate neuronal activity, potentially providing new avenues for treating epilepsy and related disorders.

Antidiabetic Potential

Given the prevalence of diabetes, compounds with antidiabetic properties are of great interest. Benzothiazoles have shown promise in this area . Scientists explore whether our compound can regulate glucose metabolism, enhance insulin sensitivity, or mitigate diabetic complications.

Antifungal Applications

Fungal infections remain a global health concern. Benzothiazoles have been studied as antifungal agents . Our compound’s structure may contribute to inhibiting fungal growth, making it a subject of investigation for novel antifungal therapies.

Neuroprotective Effects

The compound’s structural similarity to known neuroprotective agents warrants attention. Researchers explore its potential in neurodegenerative diseases, such as amyotrophic lateral sclerosis (ALS) . Investigating its impact on neuronal survival and function is crucial.

These applications highlight the versatility of N-(benzo[d]thiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide and underscore its importance in scientific research. Further studies will deepen our understanding and potentially lead to practical applications in medicine and beyond. 🌟🔬 .

Mechanism of Action

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-phenyl-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c23-18(21-19-20-15-10-4-5-11-16(15)24-19)17(22-12-6-7-13-22)14-8-2-1-3-9-14/h1-13,17H,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVXDMZWXNVZEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=NC3=CC=CC=C3S2)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

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